BenchChemオンラインストアへようこそ!

2-(4-Butoxyphenyl)-8-methylquinoline-4-carboxylic acid

Lipophilicity Membrane permeability SAR

2-(4-Butoxyphenyl)-8-methylquinoline-4-carboxylic acid (CAS 438231-93-7) is a fully synthetic quinoline-4-carboxylic acid derivative belonging to the 2-arylquinoline-4-carboxylic acid subclass, a scaffold recognized for diverse pharmacological activities including DHODH inhibition, HDAC modulation, and antimicrobial effects. It features a quinoline core methylated at position 8, a carboxylic acid at position 4, and a 4-butoxyphenyl substituent at position Its computed physicochemical profile includes a molecular weight of 335.4 g/mol, XLogP3-AA of 5.0, topological polar surface area of 59.4 Ų, one hydrogen bond donor, and four hydrogen bond acceptors.

Molecular Formula C21H21NO3
Molecular Weight 335.403
CAS No. 438231-93-7
Cat. No. B2498654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Butoxyphenyl)-8-methylquinoline-4-carboxylic acid
CAS438231-93-7
Molecular FormulaC21H21NO3
Molecular Weight335.403
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)O)C
InChIInChI=1S/C21H21NO3/c1-3-4-12-25-16-10-8-15(9-11-16)19-13-18(21(23)24)17-7-5-6-14(2)20(17)22-19/h5-11,13H,3-4,12H2,1-2H3,(H,23,24)
InChIKeyQYGHYEZHBOFPSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Butoxyphenyl)-8-methylquinoline-4-carboxylic Acid (CAS 438231-93-7): Core Physicochemical Identity and Scaffold Context


2-(4-Butoxyphenyl)-8-methylquinoline-4-carboxylic acid (CAS 438231-93-7) is a fully synthetic quinoline-4-carboxylic acid derivative belonging to the 2-arylquinoline-4-carboxylic acid subclass, a scaffold recognized for diverse pharmacological activities including DHODH inhibition, HDAC modulation, and antimicrobial effects [1]. It features a quinoline core methylated at position 8, a carboxylic acid at position 4, and a 4-butoxyphenyl substituent at position 2. Its computed physicochemical profile includes a molecular weight of 335.4 g/mol, XLogP3-AA of 5.0, topological polar surface area of 59.4 Ų, one hydrogen bond donor, and four hydrogen bond acceptors [2]. The compound is commercially available at ≥97% purity from multiple suppliers and serves as a research intermediate and screening library component .

Why 2-(4-Butoxyphenyl)-8-methylquinoline-4-carboxylic Acid Cannot Be Casually Replaced by In-Class Analogs


Within the 2-aryl-8-methylquinoline-4-carboxylic acid series, the alkoxy substituent at the 4-position of the phenyl ring governs lipophilicity, conformational flexibility, and hydrogen-bond acceptor capacity in a chain-length-dependent and regiochemistry-dependent manner that alters membrane partitioning and target binding [1]. A methoxy or ethoxy analog will exhibit a lower logP, a branched isobutoxy isomer presents different steric demands, a 3-butoxy regioisomer shifts electron density and molecular shape, and a carbon-linked sec-butylphenyl analog lacks the ether oxygen H-bond acceptor entirely [2]. These physicochemical differences translate into non-interchangeable solubility, permeability, and molecular recognition profiles, making direct substitution without experimental validation a meaningful risk in SAR studies, biochemical assays, and lead optimization campaigns [3].

Quantitative Differentiation Evidence for 2-(4-Butoxyphenyl)-8-methylquinoline-4-carboxylic Acid vs. Its Closest Analogs


XLogP Lipophilicity Advantage Over Shorter-Chain Alkoxy Analogs

The target compound exhibits a computed XLogP3-AA of 5.0, representing a substantial increase in lipophilicity compared to the methoxy analog (estimated XLogP ~3.2–3.8) and the ethoxy analog (logP ~4.31 per Ambinter data) [1][2]. This increase of approximately 0.7–1.8 logP units is attributable to the linear four-carbon butoxy chain, which adds hydrophobic surface area without introducing additional hydrogen-bond donors or acceptors [1]. In the DHODH inhibitor class, lipophilicity directly correlates with membrane permeability and target engagement, and the experimentally determined logD7.4 values for structurally related 2-arylquinoline-4-carboxylic acids range from approximately -1.15 to 1.69, underscoring the sensitivity of this parameter to aryl substitution [3].

Lipophilicity Membrane permeability SAR

Molecular Weight and Rotatable Bond Differentiation Across Alkoxy Homologs

The butoxy chain contributes to a stepwise increase in molecular weight and rotatable bond count across the homologous series: methoxy analog (C18H15NO3, MW 293.32, ~3 rotatable bonds beyond core), ethoxy analog (C19H17NO3, MW 307.34, ~4 rotatable bonds), and the target butoxy compound (C21H21NO3, MW 335.40, 6 rotatable bonds total per PubChem) [1]. This progressive increase in conformational flexibility and molecular volume differentiates the target from shorter-chain analogs while maintaining Lipinski Rule of 5 compliance (MW < 500, logP ≤ 5, HBD = 1, HBA = 4) [1]. The butoxy chain sits at the upper boundary of optimal lipophilicity (XLogP = 5.0) before violating Lipinski criteria, representing a calculated balance between membrane permeability and aqueous solubility [2].

Physicochemical properties Drug-likeness Chain length effect

Linear n-Butoxy vs. Branched Isobutoxy: Conformational and Steric Differentiation

The target compound bears a linear n-butoxy chain (-O-CH2-CH2-CH2-CH3), in contrast to the branched isobutoxy analog (CAS 438234-09-4, -O-CH2-CH(CH3)2) which shares the identical molecular formula (C21H21NO3, MW 335.4) . The linear n-butoxy chain can adopt an extended anti-periplanar conformation with a maximum end-to-end reach of approximately 6.5 Å from the phenyl ring oxygen, whereas the isobutoxy group is sterically constrained by the gem-dimethyl terminus, reducing its effective linear reach and altering the shape of the hydrophobic envelope presented to a binding pocket [1]. Although no direct co-crystal structures exist for either compound, QSAR models on 2-arylquinoline-4-carboxylic acid DHODH inhibitors indicate that hydrophobic substituent shape and volume at the 4-position of the phenyl ring significantly influence inhibitory potency [2].

Conformational analysis Steric effects Isomer comparison

4-Butoxy vs. 3-Butoxy Regioisomeric Differentiation on the Phenyl Ring

The target compound positions the butoxy substituent at the para (4-) position of the phenyl ring, whereas its regioisomer 2-(3-butoxyphenyl)-8-methylquinoline-4-carboxylic acid (CAS 932928-78-4, C21H21NO3, MW 335.40) bears the butoxy group at the meta (3-) position . In conjugated 2-arylquinoline systems, para-substitution extends the resonance conjugation pathway from the alkoxy oxygen through the phenyl ring into the quinoline core, enhancing electron-donating mesomeric effects. Meta-substitution disrupts direct conjugation, altering the electronic distribution and dipole moment of the molecule [1]. The para-butoxy arrangement also projects the alkoxy chain along the long molecular axis, while the meta-butoxy orientation directs the chain at approximately a 60° angle relative to the quinoline-phenyl axis, creating a different overall molecular shape [1]. This regiochemical difference has been shown in analogous 2-phenylquinoline-4-carboxylic acid HDAC inhibitors to affect both enzyme inhibitory potency and isoform selectivity [2].

Regiochemistry Molecular recognition Electronic effects

Ether Oxygen H-Bond Acceptor Capacity vs. Carbon-Linked sec-Butylphenyl Analog

The target compound contains an aryl ether linkage (C-O-C) connecting the butyl chain to the phenyl ring, contributing one additional hydrogen-bond acceptor (total HBA = 4) compared to the carbon-linked analog 2-(4-sec-butylphenyl)-8-methylquinoline-4-carboxylic acid (CAS 932796-03-7, C21H21NO2, MW 319.40, HBA = 3) [1]. The ether oxygen can participate in hydrogen bonding with water (enhancing aqueous solubility relative to the purely hydrocarbon analog) and with protein backbone or side-chain donor groups in a bound conformation. In known DHODH inhibitor co-crystal structures, the ether oxygen of biaryl ether quinoline-4-carboxylic acids (e.g., brequinar analogs) forms water-mediated hydrogen bonds with active-site residues, and replacement of the ether oxygen with a methylene group resulted in a 260-fold loss of DHODH inhibitory activity [2]. While the target compound has a simpler mono-aryl ether rather than a biaryl ether, the presence of the alkoxy oxygen remains a distinguishing feature from the all-carbon sec-butylphenyl analog.

Hydrogen bonding Bioisosterism Functional group comparison

Scaffold Classification and 2-Arylquinoline-4-carboxylic Acid Pharmacological Privilege

The 2-arylquinoline-4-carboxylic acid scaffold to which the target compound belongs has been validated across multiple therapeutic target classes. A comprehensive 2024 review documented anticancer, antimicrobial, anti-inflammatory, and antiviral activities for phenylquinoline-4-carboxylic acid derivatives [1]. In DHODH inhibition specifically, 2-aryl-4-quinoline carboxylic acid analogues have yielded inhibitors with IC50 values ranging from 1 nM (C44, a brequinar analog) to 144 µM (cinchophen, the unsubstituted parent) [2][3]. The target compound—with its 8-methyl group, 4-carboxylic acid, and 4-butoxyphenyl substitution—occupies a specific region of this SAR landscape distinct from the fluoro-substituted, biaryl ether, or amide-bearing analogs that dominate the published literature. Its lipophilicity (XLogP = 5.0) positions it closer to the membrane-permeable end of the property spectrum within this class, making it a candidate for cell-based phenotypic screening where high passive permeability is required [3].

Privileged scaffold DHODH inhibition Drug discovery

Highest-Confidence Application Scenarios for 2-(4-Butoxyphenyl)-8-methylquinoline-4-carboxylic Acid Based on Quantitative Evidence


SAR Exploration of 2-Aryl Alkoxy Chain Length: Systematically Probing Lipophilicity–Activity Relationships

Researchers building structure-activity relationship tables for 2-arylquinoline-4-carboxylic acid targets can use this compound as the terminal member of an alkoxy homologous series (methoxy → ethoxy → butoxy) to quantify the effect of increasing lipophilicity (ΔXLogP ~1.2–1.8 units from methoxy to butoxy) on target potency, cellular permeability, and metabolic stability [1]. The butoxy chain pushes XLogP to 5.0, the upper Lipinski-compliant boundary, enabling direct experimental determination of the lipophilicity threshold beyond which solubility-limited or promiscuous binding occurs in a given assay system [2].

Regioisomeric Probe for Phenyl Ring Substitution Effects on Molecular Recognition

As a para-substituted butoxy analog (CAS 438231-93-7), this compound serves as a direct regioisomeric comparator to the meta-butoxy analog (CAS 932928-78-4) for probing the impact of substitution geometry on target binding [1]. The differential resonance electronic effects (para: σp⁺ ≈ -0.81 for alkoxy π-donation; meta: σm ≈ 0.12, inductive only) and the ~60° angular difference in sidechain projection can reveal whether a binding site prefers linear para-substituted ligands or accommodates angled meta orientations, information critical for rational lead optimization [2].

Ether Oxygen Pharmacophore Validation via Carbon-Linked Bioisostere Comparison

By comparing this ether-containing compound (HBA = 4) with its carbon-linked sec-butylphenyl analog (CAS 932796-03-7, HBA = 3), medicinal chemists can experimentally assess whether the alkoxy oxygen contributes to target binding as a hydrogen-bond acceptor [1]. In brequinar-class DHODH inhibitors, loss of an analogous ether oxygen caused a 260-fold potency drop; analogous head-to-head testing of this compound pair can determine whether the ether oxygen is similarly critical in the monocyclic 2-arylquinoline-4-carboxylic acid series [2].

Screening Library Component for Phenotypic and High-Throughput Assays Requiring High Permeability

With an XLogP of 5.0, molecular weight of 335.4 g/mol, and only one H-bond donor, this compound exhibits a physicochemical profile consistent with high passive membrane permeability, making it suitable for inclusion in diversity screening libraries targeting intracellular enzymes such as DHODH, HDACs, or kinases [1]. The scaffold's documented multi-target pharmacological precedent—spanning anticancer, antiviral, anti-inflammatory, and antimicrobial activities—supports its deployment in phenotypic screening cascades where the molecular target is not predetermined [2].

Quote Request

Request a Quote for 2-(4-Butoxyphenyl)-8-methylquinoline-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.